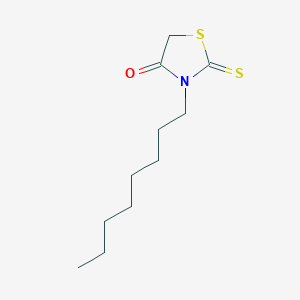

3-Octyl-2-thioxo-1,3-thiazolidin-4-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NOS2/c1-2-3-4-5-6-7-8-12-10(13)9-15-11(12)14/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPXBQVOJNAKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)CSC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Strategies for 3 Octyl 2 Thioxo 1,3 Thiazolidin 4 One and Analogs

Established Synthetic Routes to 1,3-Thiazolidin-4-one Derivatives

The core 1,3-thiazolidin-4-one ring is a versatile structure that can be synthesized through several robust methods. These routes are often characterized by their efficiency and ability to accommodate a wide range of substituents.

The most traditional and widely used method for synthesizing the 1,3-thiazolidin-4-one ring is a one-pot, three-component condensation reaction. nih.gov This reaction typically involves an amine, an aldehyde, and thioglycolic acid. nih.govnih.gov The mechanism proceeds through the initial formation of an imine intermediate from the reaction between the aldehyde and the amine. nih.gov Subsequently, the sulfur atom of thioglycolic acid performs a nucleophilic attack on the imine carbon, followed by an intramolecular cyclization via amide bond formation, which eliminates a molecule of water to yield the final thiazolidinone ring. nih.gov

This method's versatility is enhanced by the use of various catalysts and reaction conditions to improve yields and shorten reaction times. nih.gov Catalysts can range from Brønsted acids to Lewis acids and heterogeneous catalysts. nih.gov For instance, vanadyl sulfate (B86663) (VOSO₄) under ultrasonic irradiation and 4-dodecylbenzenesulfonic acid (DBSA) in water have been successfully employed. nih.gov Solvent-free conditions, often coupled with microwave irradiation or the use of catalysts like ammonium (B1175870) persulfate, represent an environmentally benign approach to this synthesis. nih.gov

Table 1: Catalysts and Conditions for Classical Three-Component Synthesis of 1,3-Thiazolidin-4-ones

| Catalyst | Solvent | Conditions | Reference |

| Vanadyl Sulfate (VOSO₄) | Acetonitrile (B52724) | Ultrasonic Irradiation | nih.gov |

| 4-Dodecylbenzenesulfonic acid (DBSA) | Water | Stirring | nih.gov |

| Bi(SCH₂COOH)₃ | Solvent-free | 70°C | nih.gov |

| Nano-CdZr₄(PO₄)₆ | Not specified | Ultrasonic Irradiation (60 W) | nih.gov |

| Ammonium Persulfate (APS) | Solvent-free | 90°C | nih.gov |

| [Et₃NH][HSO₄] (Ionic Liquid) | Not specified | 80°C | nih.gov |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their high atom economy, procedural simplicity, and ability to generate molecular diversity. nih.govcrimsonpublishers.com The classical condensation of an amine, aldehyde, and thioglycolic acid is a prime example of a three-component reaction (3-CR) used to build the 1,3-thiazolidin-4-one library. nih.gov

Alternative MCRs have been developed to produce related structures. For example, a one-pot, three-component reaction between phenyl isothiocyanate, primary amines, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields highly functionalized 2-imino-1,3-thiazolidin-4-one derivatives. crimsonpublishers.com The proposed mechanism involves the initial formation of a thiourea (B124793) from the phenyl isothiocyanate and the amine. crimsonpublishers.com This is followed by a nucleophilic attack of the thiourea's sulfur atom on the alkyne of DMAD, leading to an intermediate that undergoes intramolecular cyclization to form the thiazolidinone ring. crimsonpublishers.com

Thiosemicarbazones are valuable precursors for the synthesis of various heterocyclic compounds, including 1,3-thiazolidin-4-ones. mdpi.com These precursors are typically prepared by condensing thiosemicarbazide (B42300) with an appropriate aldehyde or ketone. researchgate.netresearchgate.net

The synthesis of the thiazolidinone ring from a thiosemicarbazone is achieved through cyclization with a reagent that provides the remaining atoms for the ring. A common method involves the reaction of a thiosemicarbazone with chloroacetic acid or other α-halo acids in the presence of a base like anhydrous sodium acetate (B1210297). researchgate.netresearchgate.netresearchgate.netresearcher.life The reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the halo-acid, followed by intramolecular cyclization to form the 2-imino-thiazolidin-4-one structure. This approach is a reliable pathway to 2,3-disubstituted-1,3-thiazolidin-4-one derivatives. researchgate.net

Specific Synthetic Approaches for 2-Thioxo-1,3-thiazolidin-4-ones (Rhodanines)

The synthesis of 3-Octyl-2-thioxo-1,3-thiazolidin-4-one falls under the category of rhodanines (2-thioxo-1,3-thiazolidin-4-ones). The construction of this specific heterocyclic system can be achieved by introducing the 2-thioxo group from the outset of the synthesis or by modifying the core ring structure.

While not a method for forming the core rhodanine (B49660) ring itself, the Knoevenagel condensation is a critical reaction for functionalizing it at the C5 position. nih.gov This reaction is fundamental to creating a vast library of 5-substituted rhodanine derivatives. nih.gov The reaction involves the condensation of a rhodanine, which contains an active methylene (B1212753) group at C5, with an aldehyde or ketone. nih.govtandfonline.com

This condensation is typically catalyzed by a weak base, such as piperidine (B6355638), sodium acetate in acetic acid, or glycine. tandfonline.comsemanticscholar.org The catalyst facilitates the deprotonation of the C5 methylene group, creating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one product. ijsrst.com This reaction has been adapted to various conditions, including solvent-free grinding, microwave irradiation, and the use of phase-transfer catalysts, to create more environmentally friendly and efficient protocols. tandfonline.com

Table 2: Catalysts and Conditions for Knoevenagel Condensation of Rhodanines

| Catalyst | Solvent/Condition | Reactant | Reference |

| Piperidine | Ethanol (B145695) | Aromatic Aldehyde | semanticscholar.org |

| Sodium Acetate | Glacial Acetic Acid | Aromatic Aldehyde | tandfonline.com |

| Glycine | Solvent-free / Microwave | Aromatic Aldehyde | researchgate.net |

| Anhydrous Ammonium Acetate | Solvent-free / Grinding | Aromatic Aldehyde | tandfonline.com |

| Tetrabutylammonium Bromide (TBAB) | Water / Microwave | Aromatic Aldehyde | tandfonline.com |

| Tungstic Acid | Ethanol | Aromatic Aldehyde | ijsrst.com |

The introduction of the 2-thioxo group is a key step in forming rhodanines. This can be accomplished either by building the ring from precursors already containing the thiocarbonyl functionality or by converting a carbonyl group to a thioxo group on a pre-formed ring.

A direct and efficient synthesis of the rhodanine ring involves the reaction of an amine (e.g., an aromatic amine) with carbon disulfide in the presence of a base like ammonium hydroxide (B78521), followed by reaction with chloroacetic acid. nih.gov This method constructs the heterocycle with the 2-thioxo group already in place.

Alternatively, a thionation reaction can be performed on a 1,3-thiazolidine-2,4-dione precursor. While not explicitly detailed in the provided search results as a primary method, thionation using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) is a standard organic transformation for converting carbonyls to thiocarbonyls. This would involve the selective thionation of the C2-carbonyl group of a 3-octyl-1,3-thiazolidine-2,4-dione to yield the desired this compound. The selectivity of such a reaction would be crucial, as the C4-carbonyl is also present.

Thionation Reactions for the Introduction of the 2-Thioxo Group

Utilization of Thionating Reagents (e.g., Lawesson's Reagent)

One method for the synthesis of 2-thioxo-1,3-thiazolidin-4-ones involves the thionation of the corresponding 1,3-thiazolidine-2,4-dione precursor. This transformation specifically targets the conversion of a carbonyl group (C=O) at the C-2 position into a thiocarbonyl group (C=S). Lawesson's reagent (LR) is a prominent organosulfur compound widely used for this purpose. nih.govorganic-chemistry.org

The reaction mechanism involves the interaction of the carbonyl oxygen with the phosphorus of the reactive dithiophosphine ylide, which exists in equilibrium with Lawesson's reagent in solution. nih.govorganic-chemistry.org This interaction leads to the formation of a four-membered thiaoxaphosphetane intermediate. organic-chemistry.org The thermodynamic driving force for the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thiocarbonyl and a stable phosphorus-oxygen double bond (P=O), a process analogous to the mechanism of the Wittig reaction. organic-chemistry.org

The thionation of lactones and lactams is generally faster than that of esters, allowing for a degree of selectivity in multifunctional molecules. organic-chemistry.org For the synthesis of a this compound, the starting material would be 3-octyl-1,3-thiazolidine-2,4-dione. The reaction is typically carried out by heating the dione (B5365651) with Lawesson's reagent in an inert anhydrous solvent such as toluene (B28343) or dioxane.

Table 1: Thionation of Carbonyl Compounds using Lawesson's Reagent This table presents generalized conditions for the thionation of carbonyls, applicable to the conversion of 1,3-thiazolidine-2,4-diones to 2-thioxo-1,3-thiazolidin-4-ones.

| Carbonyl Precursor | Thionating Reagent | Typical Solvent | General Conditions | Product | Reference |

|---|---|---|---|---|---|

| Ketone/Lactam | Lawesson's Reagent | Toluene, Dioxane, Xylene | Reflux, Inert Atmosphere | Thioketone/Thiolactam | organic-chemistry.org |

| Ester/Lactone | Lawesson's Reagent | Toluene | Reflux, Inert Atmosphere | Thionoester/Thiolactone | organic-chemistry.org |

| Amide | Lawesson's Reagent | DME, THF | Reflux, Microwave | Thioamide | organic-chemistry.orgresearchgate.net |

Synthetic Routes for N-Alkyl Substitution, Particularly the 3-Octyl Moiety

The introduction of the 3-octyl moiety is commonly accomplished via N-alkylation of the parent 2-thioxo-1,3-thiazolidin-4-one (rhodanine) ring. This method is a standard substitution reaction where the acidic proton on the nitrogen atom of the rhodanine is removed by a base, generating a nucleophilic anion. mdpi.com This anion then reacts with an alkylating agent, such as an octyl halide (e.g., 1-bromooctane (B94149) or 1-iodooctane), to form the N-substituted product. mdpi.comprinceton.edu

The choice of base and solvent is crucial for the success of the reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃), while polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone (B3395972) are typically employed. mdpi.com The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. Recent advancements in metallaphotoredox catalysis have provided alternative, room-temperature methods for N-alkylation that are compatible with a wide range of N-nucleophiles and alkyl bromides. princeton.edu

Incorporation of Octyl-Containing Precursors in Cyclization Reactions

An alternative and often more direct strategy for preparing this compound involves building the heterocyclic ring from precursors that already contain the octyl group. This approach avoids the separate N-alkylation step and can be highly efficient.

One of the most common methods for constructing the rhodanine core is the reaction of a primary amine, carbon disulfide (CS₂), and an α-haloacetic acid or its salt (e.g., sodium chloroacetate). researchgate.net To synthesize the target compound, octylamine (B49996) is used as the primary amine. The reaction proceeds through the initial formation of an octyldithiocarbamate intermediate from the reaction of octylamine and CS₂ in an aqueous or alcoholic medium. researchgate.net Subsequent reaction with sodium chloroacetate (B1199739), followed by acid-catalyzed cyclization and dehydration, yields the final this compound. researchgate.net

Another powerful precursor-based approach utilizes an isothiocyanate. In this route, octyl isothiocyanate is reacted with thioglycolic acid in the presence of a base. The reaction involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the isothiocyanate carbon, followed by an intramolecular cyclization to form the 2-thioxo-1,3-thiazolidin-4-one ring directly.

Table 2: Comparison of Synthetic Routes Incorporating Octyl Precursors

| Route | Octyl-Containing Precursor | Other Key Reagents | General Description | Reference |

|---|---|---|---|---|

| Dithiocarbamate (B8719985) Route | Octylamine | Carbon disulfide, Sodium chloroacetate, Acid (e.g., HCl) | A three-component reaction forming an intermediate dithiocarbamate which then cyclizes. | researchgate.net |

| Isothiocyanate Route | Octyl isothiocyanate | Thioglycolic acid, Base | A two-component condensation and cyclization reaction. |

Green Chemistry Principles in the Synthesis of 2-Thioxo-1,3-thiazolidin-4-ones

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of rhodanine derivatives. rsc.orgscirp.org These approaches focus on the use of environmentally benign solvents, alternative energy sources, and catalytic methods to improve reaction efficiency and sustainability. scirp.orgtandfonline.com

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste and simplifies product purification. One-pot, solvent-free syntheses of 1,3-thiazolidin-4-ones have been developed using various catalysts. nih.gov For example, the three-component reaction of an amine, an aldehyde, and thioglycolic acid can be carried out neat, often with gentle heating. nih.govnih.gov Catalysts such as ammonium persulfate or reusable magnetic nanoparticle-supported catalysts have been shown to be effective under these conditions, leading to high yields and demonstrating high atom economy. nih.gov Such protocols are advantageous due to their simplicity, reduced environmental footprint, and often faster reaction times. nih.gov

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of rhodanine derivatives. nih.govnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. nih.govresearchgate.net This technique often leads to higher product yields, improved purity, and milder reaction conditions. nih.govresearchgate.net The synthesis of rhodanine derivatives via condensation reactions has been successfully performed using MAOS, showcasing its efficiency and alignment with green chemistry principles by reducing energy consumption and enabling the use of minimal solvent. scirp.orgresearchgate.net

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Rhodanine Derivatives This table illustrates the typical advantages of MAOS based on literature for rhodanine and related heterocyclic syntheses.

| Reaction Type | Method | Typical Reaction Time | Typical Yield | Reference |

|---|---|---|---|---|

| Condensation for Imine Formation | Conventional (Oil-bath) | 6–24 hours | 48–73% | nih.gov |

| Microwave-Assisted (MAOS) | 10–30 minutes | 57–93% | nih.gov | |

| Knoevenagel Condensation | Conventional | Several hours | Moderate to Good | ekb.eg |

| Microwave-Assisted (MAOS) | ~4 minutes | Good to Excellent | ekb.eg |

Catalytic Methodologies (e.g., heterogeneous and homogeneous catalysis)

The use of catalysts is fundamental to developing efficient and green synthetic routes for 2-thioxo-1,3-thiazolidin-4-ones. Both homogeneous and heterogeneous catalysts have been employed to improve reaction rates and yields.

Homogeneous catalysts, such as piperidine or diethylamine, are often used in Knoevenagel condensation reactions to form 5-arylidene rhodanine derivatives. rsc.org While effective, these catalysts can be difficult to separate from the reaction mixture.

To overcome this, significant research has focused on heterogeneous catalysts, which can be easily recovered and reused, thus reducing waste. nih.gov Examples include:

Magnetic Nanoparticles: Catalysts such as nano-CoFe₂O₄@SiO₂/PrNH₂ and FeNi₃-ionic liquid magnetic nanoparticles have been used to promote the one-pot synthesis of 1,3-thiazolidin-4-ones under solvent-free conditions. nih.gov These catalysts are robust, stable, and easily separable using an external magnet. nih.gov

Ionic Liquids: Ionic liquids like [Et₃NH][HSO₄] have been used as reusable catalysts for the cyclocondensation reactions that form the thiazolidinone ring, providing high yields over multiple cycles. nih.gov

Bismuth Catalysts: Bismuth-based catalysts such as Bi(SCH₂COOH)₃ have been reported for the solvent-free, one-pot synthesis of 1,3-thiazolidin-4-ones, highlighting the search for less toxic and more environmentally friendly metal catalysts. nih.gov

These catalytic approaches not only enhance the efficiency of the synthesis but also align with green chemistry goals by minimizing waste and enabling catalyst recycling. nih.gov

Iv. Advanced Spectroscopic and Structural Elucidation Techniques for 3 Octyl 2 Thioxo 1,3 Thiazolidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 3-Octyl-2-thioxo-1,3-thiazolidin-4-one in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the protons on the thiazolidinone ring and those of the N-octyl chain.

The methylene (B1212753) protons (S-CH₂-C=O) on the thiazolidinone ring typically appear as a singlet in the range of δ 3.80–4.41 ppm. nih.gov The signals for the octyl group are observed in the upfield region. The terminal methyl group (CH₃) protons characteristically appear as a triplet around δ 0.88 ppm. The methylene groups of the octyl chain produce a series of multiplets between δ 1.26 and 1.65 ppm. The methylene group directly attached to the nitrogen atom (N-CH₂) is deshielded and appears as a triplet at approximately δ 3.8 - 4.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on typical values for N-alkyl rhodanines.

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Ring CH₂ (Position 5) | ~ 4.10 | Singlet (s) |

| N-CH₂ (Octyl C1') | ~ 3.90 | Triplet (t) |

| CH₂ (Octyl C2') | ~ 1.65 | Quintet |

| (CH₂)₅ (Octyl C3'-C7') | ~ 1.2-1.4 | Multiplet (m) |

| CH₃ (Octyl C8') | ~ 0.88 | Triplet (t) |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, key resonances confirm the integrity of the heterocyclic core and the octyl substituent.

The thiocarbonyl carbon (C=S, Position 2) is the most deshielded, appearing far downfield, typically in the range of δ 195–205 ppm. The carbonyl carbon (C=O, Position 4) resonates at a lower chemical shift, generally between δ 170–175 ppm. nih.gov The methylene carbon of the ring (S-CH₂, Position 5) is found around δ 30-35 ppm. nih.gov The carbons of the octyl chain appear in the upfield region, with the N-CH₂ carbon at approximately δ 45-50 ppm and the terminal methyl carbon around δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on typical values for N-alkyl rhodanines.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=S (C-2) | ~ 202.0 |

| C=O (C-4) | ~ 173.0 |

| Ring CH₂ (C-5) | ~ 33.0 |

| N-CH₂ (Octyl C1') | ~ 48.0 |

| Octyl C2' | ~ 28.5 |

| Octyl C3' | ~ 26.5 |

| Octyl C4', C5', C6' | ~ 29.0, 31.5, 22.5 |

| CH₃ (Octyl C8') | ~ 14.0 |

Two-dimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the octyl group, COSY would show correlations between adjacent methylene groups, starting from the N-CH₂ protons and extending to the terminal methyl group, confirming the linear chain structure.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). It would be used to definitively assign each carbon atom in the octyl chain by correlating it to its attached protons. For example, the ¹H signal at ~4.10 ppm would correlate with the ¹³C signal at ~33.0 ppm, assigning them to the CH₂ group at position 5 of the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

The most prominent absorption bands are associated with the carbonyl and thiocarbonyl groups. A strong, sharp absorption band corresponding to the C=O (amide carbonyl) stretching vibration is typically observed in the region of 1700–1750 cm⁻¹. researchgate.net The C=S (thiocarbonyl) stretching vibration gives rise to a band in the 1200–1250 cm⁻¹ region. researchgate.net The C-N stretching vibration of the tertiary amide is usually found around 1350-1400 cm⁻¹. Additionally, the spectrum will show characteristic C-H stretching vibrations from the octyl chain's methylene and methyl groups just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). The stretching vibration of the C-S bond within the ring is observed in the range of 668-694 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

| C=O | Stretch | 1700 - 1750 |

| C=S | Stretch | 1200 - 1250 |

| C-N | Stretch | 1350 - 1400 |

| C-H (sp³) | Stretch | 2850 - 2960 |

| C-S | Stretch | 668 - 694 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns under ionization. For this compound (C₁₁H₁₉NOS₂), the expected exact mass is approximately 245.09 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 245. A key fragmentation pathway for N-alkyl compounds is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This would result in the loss of a heptyl radical (•C₇H₁₅) from the octyl chain, leading to a significant fragment ion. Another common fragmentation pattern involves the cleavage of the octyl chain at various points, resulting in a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org Cleavage of the thiazolidinone ring itself can also occur.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Structure / Proposed Loss |

| 245 | [M]⁺ (Molecular Ion) |

| 146 | [M - C₇H₁₅]⁺ (Alpha-cleavage) |

| 132 | [Thiazolidinone ring fragment]⁺ |

| 113 | [C₈H₁₇]⁺ (Octyl cation) |

X-ray Crystallography for Solid-State Molecular Architecture

Typically, the thiazolidinone ring is nearly planar. nih.gov The N-substituent (the octyl group) would be positioned relative to this ring. In the crystal lattice, molecules are often linked by weak intermolecular interactions such as C-H···O or C-H···S hydrogen bonds. nih.gov For the 3-octyl derivative, the long, flexible alkyl chain would likely adopt an extended, all-trans conformation to maximize packing efficiency and van der Waals interactions within the crystal.

Table 5: Representative Crystallographic Data for an N-Substituted 2-Thioxo-1,3-thiazolidin-4-one Analog (3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one) nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₁₃NOS₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 7.3897 |

| b (Å) | 7.0999 |

| c (Å) | 10.3399 |

| β (°) | 107.535 |

| Volume (ų) | 517.29 |

Conformational Analysis of the Thiazolidin-4-one Ring in Crystalline State

X-ray crystallography studies on various 3-substituted-2-thioxo-1,3-thiazolidin-4-one derivatives consistently reveal that the central thiazolidin-4-one ring system is predominantly planar in the crystalline state. For instance, in the crystal structure of 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, the rhodanine (B49660) group is planar with a maximum root mean square (r.m.s.) deviation of 0.0387 Å from the mean square plane. nih.gov Similarly, the rhodanine system in 3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is also planar. nih.gov This planarity is a characteristic feature of the rhodanine core, arising from the delocalization of π-electrons across the endocyclic and exocyclic double bonds. The octyl substituent at the N3 position is typically found in an extended, linear conformation to minimize steric hindrance.

Bond Lengths, Bond Angles, and Dihedral Angles

High-resolution X-ray diffraction provides precise measurements of the geometric parameters within the molecule. While specific crystallographic data for this compound is not extensively published, analysis of closely related 3-alkyl-substituted rhodanine structures provides representative values for the thiazolidin-4-one core. These parameters are fundamental to defining the molecule's covalent framework and are in good agreement with standard values for similar heterocyclic systems.

The dihedral angle between the planar thiazolidin-4-one ring and the substituent at the N3 position is a key conformational parameter. In 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, this angle is 84.44 (9)°, indicating a nearly perpendicular orientation. nih.gov For a flexible alkyl chain like an octyl group, various conformations are possible in solution, but the extended chain is often favored in the solid state.

Below are tables detailing representative bond lengths and angles for the core rhodanine structure based on published crystallographic data of analogous compounds.

| Bond | Length (Å) | Source Compound |

|---|---|---|

| S1–C2 | 1.74 (avg) | Generic Rhodanine Core |

| S1–C5 | 1.80 (avg) | Generic Rhodanine Core |

| C2=S2 | 1.66 (avg) | Generic Rhodanine Core |

| C4=O1 | 1.21 (avg) | Generic Rhodanine Core |

| N3–C2 | 1.38 (avg) | Generic Rhodanine Core |

| N3–C4 | 1.39 (avg) | Generic Rhodanine Core |

| C4–C5 | 1.51 (avg) | Generic Rhodanine Core |

| Angle | Degree (°) | Source Compound |

|---|---|---|

| C5–S1–C2 | 92.0 (avg) | Generic Rhodanine Core |

| N3–C2–S1 | 115.0 (avg) | Generic Rhodanine Core |

| N3–C2=S2 | 125.0 (avg) | Generic Rhodanine Core |

| C4–N3–C2 | 120.0 (avg) | Generic Rhodanine Core |

| O1=C4–N3 | 123.0 (avg) | Generic Rhodanine Core |

| O1=C4–C5 | 128.0 (avg) | Generic Rhodanine Core |

| N3–C4–C5 | 109.0 (avg) | Generic Rhodanine Core |

| C4–C5–S1 | 103.0 (avg) | Generic Rhodanine Core |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

The electronic absorption properties of this compound are characterized by UV-Vis spectroscopy. The rhodanine scaffold contains a conjugated system that gives rise to distinct absorption bands in the ultraviolet and visible regions. The primary electronic transitions are typically of the π → π* type, associated with the delocalized electrons of the C=S and C=O chromophores and the heterocyclic ring.

Studies on rhodanine derivatives show characteristic absorption maxima (λmax). The unsubstituted rhodanine core exhibits an absorption maximum around 293.5 nm. mdpi.com The position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the rhodanine ring. The N3-octyl group, being a simple alkyl substituent, is not expected to significantly shift the λmax compared to the core structure, as it does not extend the conjugation. However, substituents at the C5 position can cause a significant bathochromic (red) shift in the absorption maxima by extending the π-electron system. mdpi.com The analysis of these electronic transitions is often supported by computational methods like Density Functional Theory (DFT), which can correlate the observed spectra with specific molecular orbital transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) energy gap. mdpi.com

Integrated Spectroscopic Approaches for Robust Structure Elucidation

The unambiguous structural confirmation of this compound requires an integrated approach, combining several spectroscopic techniques. While individual methods provide specific pieces of the structural puzzle, their synergistic use leads to a comprehensive and robust elucidation.

A typical integrated approach involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for establishing the carbon-hydrogen framework. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm connectivity between protons and carbons, definitively assigning the positions of the octyl chain and protons on the thiazolidin-4-one ring. mdpi.com

Mass Spectrometry (MS) : Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula (C₁₁H₁₉NOS₂).

Infrared (IR) Spectroscopy : Identifies key functional groups. Characteristic absorption bands for the amide C=O stretch (around 1700-1750 cm⁻¹), the C=S thiocarbonyl stretch (around 1200-1250 cm⁻¹), and C-N and C-S bond vibrations confirm the presence of the core rhodanine structure.

X-ray Crystallography : As discussed previously, this technique provides the definitive solid-state structure, including bond lengths, angles, and the conformation of the ring and its substituents. nih.gov

Computational Chemistry : DFT calculations are increasingly used to complement experimental data. By calculating theoretical NMR chemical shifts, vibrational frequencies, and UV-Vis absorption spectra, a direct comparison with experimental results can be made, providing a high level of confidence in the structural assignment. mdpi.com

Together, these methods provide complementary information that, when combined, allows for the unequivocal determination of the chemical structure, conformation, and electronic properties of this compound.

V. Computational Chemistry and Theoretical Investigations of 3 Octyl 2 Thioxo 1,3 Thiazolidin 4 One and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a principal method for investigating the structural and electronic properties of thiazolidinone derivatives. nih.gov By using specific functionals, such as the B3LYP hybrid functional, combined with appropriate basis sets like 6-311G(d,p), researchers can accurately optimize the molecular geometry of these compounds to a stable state. researchgate.net These calculations provide fundamental electronic parameters, including the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential.

The optimized molecular structure serves as the foundation for predicting the molecule's reactivity. DFT calculations can identify electrophilic and nucleophilic sites, offering insights into how the molecule will interact with other reagents. nih.gov The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key output of these calculations, directly correlating with the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

Table 1: Typical Parameters for DFT Calculations of Thiazolidinone Analogs

| Parameter | Method/Basis Set | Purpose |

|---|---|---|

| Geometry Optimization | DFT/B3LYP/6-311G(d,p) | To find the lowest energy molecular structure. |

| Vibrational Frequencies | DFT/B3LYP/6-311G(d,p) | To confirm the optimized structure is a true minimum and to predict IR/Raman spectra. |

| Electronic Properties | TD-DFT | To calculate electronic transitions and predict UV-Vis spectra. |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the octyl chain and potential for different orientations of the thiazolidinone ring substituents necessitate a thorough conformational analysis. Computational methods are employed to explore the potential energy surface (PES) of the molecule by systematically rotating key dihedral angles to identify various stable conformers and the energy barriers between them. nih.govmdpi.com For thiazolidinone derivatives with exocyclic double bonds, this analysis can distinguish between more stable exo and less stable endo isomers. eie.gr The calculations reveal the relative energies of different conformers, allowing for the identification of the global minimum energy structure, which is the most likely conformation the molecule will adopt under thermal equilibrium. nih.goveie.gr

The preferred conformation of 3-Octyl-2-thioxo-1,3-thiazolidin-4-one can vary depending on its physical state.

Gas Phase: Theoretical DFT calculations typically model the molecule in an isolated, gas-phase environment. This provides the intrinsic, lowest-energy conformation without intermolecular interactions. nih.gov

Solid State: In the crystalline state, intermolecular forces such as crystal packing and hydrogen bonding can influence the molecular conformation. nih.gov X-ray crystallography provides precise experimental data on the solid-state structure. For analogs like 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, studies have shown the thiazolidinone ring to be essentially planar. nih.gov The conformation of the octyl group in the solid state is often found to be in an extended, all-trans conformation to maximize packing efficiency. nih.gov

Solution Phase: In solution, the molecule's conformation is influenced by interactions with solvent molecules. Experimental techniques like 2D-NOESY NMR spectroscopy are used to determine the solution-phase conformation, which can then be compared to the computationally predicted lowest-energy structure. nih.goveie.grnih.gov A good correlation between the calculated gas-phase structure and the experimental solution-phase structure validates the theoretical model. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution and predicting the reactive sites of a molecule. bhu.ac.in The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions.

For a molecule like this compound, the MEP map reveals specific regions susceptible to electrophilic and nucleophilic attack.

Electron-Rich Regions (Nucleophilic): These areas, typically colored red or yellow, indicate a negative electrostatic potential and are prone to attack by electrophiles. For this compound, the highest electron density is expected around the carbonyl oxygen atom (O1) and the thione sulfur atom (S2). researchgate.net

Electron-Poor Regions (Electrophilic): These areas, colored blue, represent a positive electrostatic potential and are susceptible to nucleophilic attack. The hydrogen atoms of the octyl chain and the methylene (B1212753) group in the thiazolidinone ring are expected to be the most electron-poor regions. bhu.ac.in

The MEP map provides a comprehensive picture of the molecule's polarity and is instrumental in understanding intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Orbital Shapes

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: This orbital acts as the electron donor, and its energy level is associated with the molecule's ionization potential and nucleophilicity. In thiazolidinone analogs, the HOMO is often distributed over the electron-rich thiazolidine (B150603) ring and the thione sulfur atom. researchgate.net

LUMO: This orbital is the electron acceptor, and its energy relates to the electron affinity and electrophilicity of the molecule. The distribution of the LUMO can vary significantly depending on the substituents attached to the core ring structure. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

Table 2: Calculated FMO Properties for a 2-Thioxo-1,3-thiazolidin-4-one Analog *

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -2.30 |

| Energy Gap (ΔE) | 3.91 |

*Data based on 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one. researchgate.net

Global Chemical Reactivity Descriptors

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Softness (S): It is the reciprocal of chemical hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the energy stabilization of a molecule when it acquires additional electronic charge from the environment.

These descriptors are calculated using the energies of the frontier orbitals based on Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO).

Table 3: Calculated Global Reactivity Descriptors for a Thiazolidinone Analog

| Descriptor | Formula | Definition |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Softness (S) | S = 1 / (2η) | Reciprocal of hardness. |

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which helps in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Theoretical 1H and 13C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The calculated shifts are typically referenced against a standard compound (e.g., tetramethylsilane) and compared with experimental spectra to confirm the assigned structure. mdpi.com This is particularly useful for distinguishing between different isomers.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match the experimental values, correcting for anharmonicity and limitations of the theoretical method. Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific functional groups, such as the C=O and C=S stretching vibrations, which are characteristic of the 2-thioxo-1,3-thiazolidin-4-one core. researchgate.net

Table 4: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Thiazolidinone Analog

| Functional Group | Experimental IR Frequency | Calculated (Scaled) Frequency |

|---|---|---|

| C=O Stretch | ~1700 | Corresponds with experimental value after scaling. |

| C=S Stretch | ~1217 | Corresponds with experimental value after scaling. |

*Data based on 3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one. mdpi.com

Vi. Derivatization and Functionalization Strategies of 3 Octyl 2 Thioxo 1,3 Thiazolidin 4 One

Synthetic Modifications at the C5 Position of the Thiazolidinone Ring

The methylene (B1212753) carbon atom at the C5 position of the thiazolidinone ring is particularly reactive due to its location between the carbonyl (C4) and thioxo (C2) groups, which act as activating groups. nih.gov This reactivity allows the C5-methylene to act as a nucleophile, making it a prime target for introducing a wide array of substituents. nih.gov

One of the most prominent and widely used methods for functionalizing the C5 position is the Knoevenagel condensation. nih.govnih.gov This reaction involves the condensation of the active methylene group of 3-octyl-2-thioxo-1,3-thiazolidin-4-one with an aldehyde or ketone. nih.govijsrst.com The reaction typically proceeds in the presence of a base or a catalyst in a suitable solvent, such as ethanol (B145695) or acetic acid, often under reflux conditions. ijsrst.comresearchgate.net This condensation results in the formation of a C5-ylidene derivative, creating an exocyclic double bond (C=C) and linking a new substituent to the thiazolidinone core. nih.govmdpi.com

The reaction is versatile and has been successfully applied to a broad range of aromatic and heterocyclic aldehydes. ijsrst.comresearchgate.netmdpi.com The specific conditions, such as the choice of catalyst (e.g., sodium acetate (B1210297), piperidine (B6355638), tannic acid) and solvent, can be optimized to achieve high yields of the desired 5-arylidene products. ijsrst.comresearchgate.netmdpi.com

Table 1: Examples of Knoevenagel Condensation with 2-Thioxo-1,3-thiazolidin-4-one Derivatives

| Aldehyde/Ketone Reactant | Catalyst/Solvent | Resulting C5-Substituent | Reference |

| Aromatic Aldehydes | Tannic Acid / Ethanol | 5-Arylidene | ijsrst.com |

| Substituted Benzaldehydes | Sodium Acetate / Acetic Acid | 5-Arylmethylene | researchgate.net |

| p-Nitrobenzaldehyde | Acetic Acid | 5-(4-nitrobenzylidene) | mdpi.com |

| Various Aldehydes and Ketones | Piperidine | 5-Ylidene | nih.govmdpi.com |

The Knoevenagel condensation serves as a gateway to introducing a vast diversity of chemical moieties at the C5 position. By selecting different aldehydes or ketones, researchers can append various functional groups and ring systems to the thiazolidinone core. nih.gov This strategy has been employed to synthesize derivatives bearing heterocyclic moieties such as thiazole, pyrazole, and furan (B31954) at the C5 position. nih.gov For example, the reaction of the parent rhodanine (B49660) with isatin (B1672199), an indole-containing ketone, leads to the formation of C5-isatin conjugates. nih.gov This modular approach allows for the systematic modification of the molecule's structure to explore structure-activity relationships. A known derivative of the target compound is 3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one, which is formed by the condensation with isatin. sigmaaldrich.com

Chemical Transformations of the 2-Thioxo Group

The exocyclic sulfur atom of the 2-thioxo group is another key site for chemical transformations, offering opportunities for oxidation reactions and nucleophilic substitutions.

The thioxo group (C=S) at the C2 position can undergo oxidation. Treatment of related 2-thioxo-thiazolidinone derivatives with oxidizing agents such as hydrogen peroxide in acetic acid can lead to the formation of sulfones. researchgate.net In other heterocyclic systems, oxidation of a thioxo group can proceed via the oxidation of the sulfur atom, which may be subsequently replaced by an oxygen atom, converting the thione into a ketone (C=O). researchgate.net This transformation would convert the 2-thioxo-1,3-thiazolidin-4-one core into a thiazolidine-2,4-dione structure.

The 2-thioxo group can be displaced by various nucleophiles to generate C2-substituted analogs. For instance, treatment of 5-arylmethylene-2-thioxo-1,3-thiazolidin-4-ones with amines like piperidine or morpholine (B109124) in refluxing ethanol results in the formation of 2-piperidinyl- or 2-morpholinyl-1,3-thiazolin-4-one derivatives. researchgate.net This reaction proceeds via nucleophilic attack on the C2 carbon, leading to the substitution of the thioxo group.

Furthermore, this position can be transformed to yield 2-imino or 2-amino analogs. nih.govresearchgate.net The synthesis of N-(3-Octyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide, an example of a 2-imino analog of the target compound, has been reported. nih.govresearchgate.net This class of compounds is typically synthesized through the cyclization of a corresponding N-acyl-N'-alkylthiourea with ethyl chloroacetate (B1199739). nih.govresearchgate.net These transformations significantly alter the electronic properties and hydrogen bonding capabilities of the C2 position.

Table 2: Transformations of the 2-Thioxo Group

| Reaction Type | Reagents | Resulting Functional Group at C2 | Reference |

| Oxidation | Hydrogen Peroxide / Acetic Acid | Sulfone (SO₂) or Oxo (C=O) | researchgate.netresearchgate.net |

| Nucleophilic Substitution | Piperidine or Morpholine / Ethanol | 2-Piperidinyl or 2-Morpholinyl | researchgate.net |

| Imination | From N-benzoyl-N'-octylthiourea & Ethyl Chloroacetate | 2-Benzoylimino | nih.govresearchgate.net |

Strategies for Modifications on the N3-Octyl Chain

Post-synthetic modification of the saturated N3-octyl chain presents significant chemical challenges due to the low reactivity of the aliphatic C-H bonds. Such modifications would likely require harsh reaction conditions that could compromise the integrity of the thiazolidinone ring.

Consequently, the primary and most effective strategy for introducing diversity and functionality into the N3-substituent is not through modification of the pre-formed this compound, but rather by utilizing a functionalized primary amine during the initial synthesis of the heterocyclic ring. The general synthesis of N-substituted rhodanines involves the reaction of a primary amine (e.g., octylamine (B49996), cyclohexylamine, or toluidine) with carbon disulfide, followed by reaction with a chloroacetate salt and subsequent acid-catalyzed cyclization. nih.govnih.govresearchgate.net By starting with a modified octylamine that already contains the desired functional group (e.g., a hydroxyl, amino, or halogen group), a diverse range of N-substituted analogs can be prepared without the need for direct functionalization of the alkyl chain.

Synthesis of Poly-Heterocyclic Systems Incorporating the 2-Thioxo-1,3-thiazolidin-4-one Moiety

The 2-thioxo-1,3-thiazolidin-4-one scaffold, often referred to as rhodanine, is a versatile building block in synthetic organic chemistry for the construction of more complex poly-heterocyclic systems. researchgate.netsysrevpharm.org Its unique structural features, including reactive sites at the C-5 methylene group, the exocyclic sulfur atom, and the endocyclic nitrogen, allow for a variety of chemical transformations. These reactions are instrumental in creating fused and spiro-heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. nih.govtandfonline.comresearchgate.net Synthetic strategies often employ multicomponent reactions (MCRs), condensation reactions, and cycloadditions to assemble these intricate molecular architectures. nih.govcrimsonpublishers.comnih.gov

Fused Heterocyclic Systems

The creation of fused heterocyclic systems involves annulation reactions where a new ring is built onto one of the bonds of the 2-thioxo-1,3-thiazolidin-4-one core. The reactivity of the thione group in conjunction with the adjacent nitrogen atom is frequently exploited for this purpose.

One prominent example is the synthesis of thiazolo[3,2-a]pyrimidine derivatives. These bicyclic systems can be prepared by reacting thione precursors, such as dihydropyrimidine (B8664642) thiones, with reagents like ethyl chloroacetate or phenacyl bromide. nih.govpharmatutor.org For instance, the reaction of 7,9-bis(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one with α-haloketones or chloroacetonitrile (B46850) leads to the corresponding fused thiazolo[3,2-a]pyrimidinone derivatives. researchgate.net Similarly, heating a thione with chloroacetic acid in the presence of anhydrous sodium acetate can yield thiazolo[3,2-a]pyrimidine-3,5-dione structures. researchgate.net

Another important class of fused systems are pyrimido[2,1-b] nih.govscirp.orgthiazines . These can be synthesized from the reaction of a thione derivative with arylidenemalononitriles. researchgate.net The reaction proceeds via the addition of the thiol group to the activated double bond of the malononitrile (B47326) derivative, followed by intramolecular cyclization. researchgate.net

Furthermore, the 2-thioxo-1,3-thiazolidin-4-one moiety serves as a precursor for more complex tricyclic systems like thiazolo[5,4-f]quinazolines . The synthesis of these compounds can be achieved through multi-step sequences, often utilizing microwave-assisted chemistry to facilitate key transformations. nih.gov

The table below summarizes various strategies for synthesizing fused heterocyclic systems incorporating the thiazolidinone moiety.

| Target Heterocyclic System | Key Reactants | General Reaction Conditions | Reference |

|---|---|---|---|

| Thiazolo[3,2-a]pyrimidinone | 2-Thioxopyrimidine derivative, α-Haloketone | Thermal conditions in a solvent like 1,4-dioxane | researchgate.net |

| Thiazolo[3,2-a]pyrimidine-3,5-dione | 2-Thioxopyrimidine derivative, Chloroacetic Acid, Aromatic Aldehyde | Reflux with anhydrous sodium acetate | researchgate.net |

| Pyrimido[2,1-b] nih.govscirp.orgthiazine | 2-Thioxopyrimidine derivative, Arylidenemalononitrile | Reflux in ethanol with a catalytic amount of piperidine | researchgate.net |

| Thiazolo[5,4-f]quinazoline | 6-Aminobenzo[d]thiazole precursors | Microwave-assisted multi-step synthesis | nih.gov |

Spiro-Heterocyclic Systems

Spiro-heterocyclic compounds are characterized by two rings connected through a single common atom. The C-5 position of the 2-thioxo-1,3-thiazolidin-4-one ring is the most common spiro center. These compounds are typically synthesized via condensation of an isatin or a related cyclic ketone with a thiazolidinone precursor, followed by a cyclization step. nih.gov

A widely used method involves the Knoevenagel condensation of a cyclic ketone (e.g., isatin, indanone) with a 2-thioxo-1,3-thiazolidin-4-one, followed by a Michael addition of a thiol. However, a more direct and efficient approach is the one-pot, three-component reaction between a cyclic ketone, an amine, and a mercaptoacetic acid derivative. nih.govnih.gov

For example, novel spiro[indole-thiazolidine] derivatives have been synthesized through the cyclo-condensation of an intermediate Schiff base (formed from isatin and isoniazid) with mercaptoacetic acid in the presence of anhydrous ZnCl₂. nih.gov Green chemistry approaches, such as microwave-assisted synthesis and the use of ionic liquids as catalysts, have been successfully applied to produce fluorinated spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones, offering advantages like shorter reaction times and higher yields. nih.govbohrium.com

Nanocatalyst-assisted synthesis has also been employed. For instance, the synthesis of spiro[indeno[1,2-b]quinoxaline-[11,2′]-thiazolidine]-4′-ones has been achieved using a nanocatalyst to facilitate the reaction between ninhydrin, 1,2-diaminobenzene, and a thiazolidinone derivative. nih.gov

The table below presents examples of synthetic strategies for spiro-heterocyclic systems.

| Target Spiro-Heterocycle | Key Reactants | Reaction Type / Conditions | Reference |

|---|---|---|---|

| Spiro-[indole-thiazolidine] derivatives | Isatin, Isoniazid, Mercaptoacetic acid | Cyclo-condensation with anhydrous ZnCl₂ | nih.gov |

| Fluorinated spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones | Fluorinated isatins, Amines, Mercaptoacetic acid | One-pot, microwave-assisted synthesis using ionic liquids | nih.govbohrium.com |

| Spiro[indeno[1,2-b]quinoxaline-[11,2′]-thiazolidine]-4′-ones | Ninhydrin, 1,2-Diaminobenzene, Thiazolidinone derivative | Nanocatalyst-assisted three-component reaction | nih.gov |

| Spiro β-Lactams and Thiazolidinones | Schiff bases, Chloroacetyl chloride or Mercaptoacetic acid | Cycloaddition reaction | scirp.org |

Viii. Conclusion and Future Research Directions in 3 Octyl 2 Thioxo 1,3 Thiazolidin 4 One Research

Synthesis and Characterization Advancements

The synthesis of N-substituted rhodanines is well-established, typically involving the reaction of a primary amine with carbon disulfide and a haloacetic acid. For 3-octyl-2-thioxo-1,3-thiazolidin-4-one, this would involve octylamine (B49996). Future advancements in this area could focus on the development of more sustainable and efficient synthetic protocols. This includes exploring microwave-assisted synthesis to reduce reaction times and improve yields, as well as employing green chemistry principles such as the use of aqueous reaction media. One-pot, multi-component reactions also present a promising avenue for the streamlined synthesis of this and related compounds.

A significant opportunity for advancement lies in the detailed characterization of this compound. While standard techniques like NMR and IR spectroscopy would confirm its structure, more advanced characterization could provide deeper insights. A comprehensive spectroscopic dataset for this compound is currently lacking in the scientific literature.

Table 1: Anticipated Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the octyl chain protons, with characteristic shifts for the methylene (B1212753) group attached to the nitrogen atom. A singlet for the C5 methylene protons would also be expected. |

| ¹³C NMR | Resonances for the carbonyl and thiocarbonyl carbons, along with signals for the octyl chain carbons and the C5 methylene carbon. |

| FT-IR | Characteristic absorption bands for the C=O (around 1700-1750 cm⁻¹) and C=S (around 1200-1300 cm⁻¹) functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, which would confirm its elemental composition. |

Further characterization using techniques like X-ray crystallography would be invaluable for understanding the solid-state structure and intermolecular interactions of the compound.

Unexplored Reactivity Pathways and Mechanistic Insights

The reactivity of the rhodanine (B49660) ring is well-documented, with the active methylene group at the C5 position being a key site for chemical modification. The Knoevenagel condensation of N-substituted rhodanines with aldehydes and ketones is a widely used reaction to introduce diverse substituents at this position. Investigating the Knoevenagel condensation of this compound with a variety of carbonyl compounds would open up pathways to a library of novel derivatives with potentially interesting properties.

Beyond the established reactivity, there are several unexplored avenues. For instance, the influence of the long octyl chain on the reactivity of the rhodanine core has not been systematically studied. It is plausible that the steric and electronic effects of the octyl group could modulate the reactivity of the C5 methylene protons. Mechanistic studies, employing kinetic analysis and computational methods, could elucidate these effects.

Furthermore, the thione group at the C2 position offers opportunities for further functionalization. Reactions such as S-alkylation or conversion to the corresponding oxo-derivative could yield novel compounds with different chemical and physical properties. A deeper understanding of the reaction mechanisms involved in these transformations would be crucial for controlling the selectivity and efficiency of these reactions.

Opportunities in Computational Chemistry and Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding the structure, reactivity, and properties of molecules. For this compound, DFT calculations could provide valuable insights into its molecular geometry, electronic structure, and spectroscopic properties.

Table 2: Potential Computational Studies on this compound

| Computational Method | Potential Applications |

| Density Functional Theory (DFT) | - Optimization of molecular geometry. - Prediction of NMR and IR spectra to aid in experimental characterization. - Calculation of frontier molecular orbital energies (HOMO-LUMO) to predict reactivity. |

| Molecular Dynamics (MD) Simulations | - Study of the conformational flexibility of the octyl chain. - Investigation of intermolecular interactions in the condensed phase. |

| Quantitative Structure-Activity Relationship (QSAR) | - If a series of derivatives are synthesized and tested for a particular application, QSAR models could be developed to predict the activity of new compounds. |

Predictive modeling could also be employed to screen for potential applications of this compound. For example, by calculating properties such as lipophilicity and electronic parameters, it may be possible to predict its suitability for applications in areas like medicinal chemistry or materials science. Such in silico studies can guide experimental efforts and accelerate the discovery of new functionalities.

Emerging Avenues in Advanced Materials Science

Rhodanine derivatives have shown promise in various areas of materials science, including as components of dyes for solar cells and as building blocks for functional polymers. The presence of the long, hydrophobic octyl chain in this compound suggests its potential as a building block for novel materials with tailored properties.

One emerging avenue is the incorporation of this compound into polymer backbones. The rhodanine moiety could introduce interesting optical and electronic properties, while the octyl chain could enhance solubility in organic solvents and influence the self-assembly behavior of the resulting polymers. Such polymers could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Another potential application is in the development of functional coatings and surfaces. The amphiphilic nature of the molecule, with its polar rhodanine head and nonpolar octyl tail, could allow for the formation of self-assembled monolayers on various substrates. These monolayers could be used to modify the surface properties of materials, for example, to create hydrophobic or anti-fouling surfaces. Further research into the synthesis of polymers and nanoparticles incorporating this compound is warranted to explore these possibilities.

Q & A

Q. What criteria distinguish bioactive conformers of this compound in molecular docking studies?

- Answer : Prioritize conformers with:

- Planar thiazolidinone rings (torsion angle <10°).

- Alkyl chains in extended antiperiplanar conformations.

- Docking scores (ΔG < -8 kcal/mol) validated via MD simulations (AMBER force field) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.